molecular formula C8H7ClN2O2 B1388039 1H-indazole-5-carboxylic acid hydrochloride CAS No. 915139-44-5

1H-indazole-5-carboxylic acid hydrochloride

Cat. No. B1388039
M. Wt: 198.6 g/mol
InChI Key: GWFPHPWZNDFVJJ-UHFFFAOYSA-N
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Description

1H-indazole-5-carboxylic acid hydrochloride is a heterocyclic aromatic organic compound . It has a molecular weight of 198.61 . The IUPAC name for this compound is 1H-indazole-5-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 1H-indazole-5-carboxylic acid hydrochloride is 1S/C8H6N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h1-4H,(H,9,10)(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1H-indazole-5-carboxylic acid hydrochloride is a solid .

Safety And Hazards

1H-indazole-5-carboxylic acid hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The potential applications of 1H-indazole-5-carboxylic acid hydrochloride in particular are not specified in the search results.

properties

IUPAC Name

1H-indazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFPHPWZNDFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660872
Record name 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-carboxylic acid hydrochloride

CAS RN

915139-44-5
Record name 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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